9'-Chloro-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]
Description
BenchChem offers high-quality 9'-Chloro-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9'-Chloro-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
9-chloro-1'-methyl-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c1-24-11-9-21(10-12-24)25-19(17-13-16(22)7-8-20(17)26-21)14-18(23-25)15-5-3-2-4-6-15/h2-8,13,19H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPKFVDPYUCYCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C=CC(=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9'-Chloro-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] is a novel heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of benzoxazines and pyrazoles, known for their diverse biological activities. Its structure features a spirocyclic framework, which is significant for its interaction with various biological targets. The presence of the chloro and methyl substituents enhances its lipophilicity and may influence its binding affinity to target proteins.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of benzoxazines can induce apoptosis in colon cancer cells by activating autophagic pathways . The mechanism involves disrupting microtubule dynamics and inhibiting survival pathways such as PI3K/Akt signaling .
- Pro-apoptotic Activity : Research indicates that compounds like PBOX-6, which share structural similarities with our compound of interest, can activate autophagic flux as a survival mechanism in cancer cells. This suggests that 9'-Chloro-1-methyl-2'-phenyl-1',10b'-dihydrospiro may also exploit similar pathways to exert its effects .
Neuroprotective Effects
Another area of exploration is the neuroprotective activity of benzoxazine derivatives:
- Mechanism of Action : Compounds like HSB-13 have shown protective effects in models of neurodegeneration by inhibiting key kinases involved in apoptosis. This suggests that 9'-Chloro-1-methyl-2'-phenyl-1',10b'-dihydrospiro may similarly modulate neuroprotective pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| Chloro group | Increases lipophilicity and potential receptor binding |
| Methyl group | Enhances stability and possibly increases bioavailability |
| Phenyl ring | Provides π-π stacking interactions with target proteins |
The presence of specific functional groups can significantly influence the binding affinity and selectivity towards biological targets.
Study 1: Cytotoxicity Assessment
In a recent study assessing various derivatives, it was found that compounds structurally related to 9'-Chloro-1-methyl-2'-phenyl exhibited IC50 values in the low micromolar range against colon cancer cell lines. The results indicated that modifying substituents could enhance or diminish activity, emphasizing the importance of SAR analysis .
Study 2: Neuroprotection in Animal Models
In animal models simulating Huntington's disease, compounds with similar scaffolds demonstrated reduced neurodegeneration and improved behavioral outcomes. These findings suggest that 9'-Chloro-1-methyl-2'-phenyl may offer neuroprotective benefits through modulation of apoptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
